

Application Notes and Protocols for Boc-PEG4-C2-NHS Ester in Proteomics

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Compound of Interest		
Compound Name:	Boc-PEG4-C2-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of proteomics and drug development. This reagent features a Boc-protected amine, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester facilitates covalent conjugation to primary amines on proteins, while the Boc-protected amine provides a latent functional group for subsequent modifications after deprotection. The PEG4 linker enhances solubility and reduces steric hindrance, making it an invaluable tool for various bioconjugation applications.

These application notes provide an overview of the key applications of **Boc-PEG4-C2-NHS ester** in proteomics, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed protocols for these applications are also provided.

Key Applications Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] **Boc-PEG4-C2-NHS ester** is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal end functionalities.



The NHS ester end of the molecule can be reacted with a primary amine on either the E3 ligase ligand or the target protein ligand. Following this initial conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be coupled to the second ligand, completing the synthesis of the PROTAC molecule. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3] The length of the PEG linker is a critical parameter influencing the efficacy of the PROTAC.[1][3]

Illustrative Quantitative Data for PEG4-based PROTACs

The following table summarizes data from studies on PROTACs utilizing PEG4 linkers, demonstrating their efficacy in mediating protein degradation.

Target Protein	E3 Ligase Ligand	Cell Line	DC50 (nM)	Dmax (%)	Reference
FKBP12F36V -mCherry	VHL	HEK293T	~200	~30%	[4]
Estrogen Receptor α (ERα)	VHL	MCF-7	<10	>95%	[3]
CDK9	VHL	MV4-11	1-10	>90%	[3]

Note: DC50 is the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[5][6] The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties.[7] **Boc-PEG4-C2-NHS ester** can be employed in the synthesis of ADCs, where the NHS ester reacts with lysine residues on the antibody.



The Boc-protected amine can be deprotected to allow for the attachment of a cytotoxic drug. The PEG4 linker can improve the solubility of the ADC, which is particularly important when conjugating hydrophobic payloads.[6][8] Furthermore, the PEG linker can help to reduce aggregation and immunogenicity of the ADC.[6]

Illustrative Quantitative Data for PEG4-based ADCs

The following table presents cytotoxicity data for ADCs constructed with PEG4 linkers.

ADC Construct	Target Antigen	Payload	Cell Line	IC50 (nM)	Reference
scFv-PEG4- DM1	GD2	DM1	B78-D14 (GD2+)	10.5	[9]
scFv-PEG4- DM1	GD2	DM1	B16 (GD2-)	>1000	[9]
FGF23xC- (PEG4- tvAY)3	FGFR1	Auristatin Y	H520 (FGFR1+)	0.8	[8]
FGF23xC- (PEG4- tvAY)3	FGFR1	Auristatin Y	NCI-H1703 (FGFR1-)	>1000	[8]

Note: IC50 is the concentration of the ADC required to inhibit the growth of 50% of the cells.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Boc-PEG4-C2-NHS Ester

This protocol describes a general procedure for the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine for reaction with the NHS ester.

Materials:

Boc-PEG4-C2-NHS ester

Methodological & Application



- E3 ligase ligand with a primary amine
- Target protein ligand with a carboxylic acid
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Reverse-phase HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Conjugation to E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1 eq) and Boc-PEG4-C2-NHS ester (1.1 eq) in anhydrous DMF. b. Add DIPEA (3 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS.
 e. Upon completion, purify the product by reverse-phase HPLC to obtain the Boc-protected intermediate.
- Boc Deprotection: a. Dissolve the purified intermediate in a solution of 20% TFA in DCM. b.
 Stir the reaction at room temperature for 1 hour. c. Remove the solvent under reduced pressure. d. Co-evaporate with DCM three times to ensure complete removal of TFA.
- Conjugation to Target Protein Ligand: a. Dissolve the target protein ligand with a carboxylic acid (1 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (3 eq) and stir for 15 minutes to activate the carboxylic acid. c. Add the deprotected amine intermediate (1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. g. Characterize the final product by mass spectrometry and NMR.



Protocol 2: Conjugation of Boc-PEG4-C2-NHS Ester to an Antibody

This protocol outlines the general steps for labeling an antibody with the **Boc-PEG4-C2-NHS** ester.

Materials:

- Antibody (e.g., IgG) at 1-5 mg/mL
- Boc-PEG4-C2-NHS ester
- Phosphate-buffered saline (PBS), pH 7.4-8.0 (amine-free)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

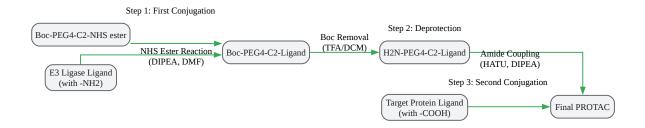
Procedure:

- Antibody Preparation: a. Exchange the antibody into an amine-free buffer like PBS at pH 7.4 8.0 using a desalting column or dialysis. b. Adjust the antibody concentration to 1-5 mg/mL.
- Reagent Preparation: a. Immediately before use, dissolve Boc-PEG4-C2-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction: a. Add a 10-20 fold molar excess of the dissolved Boc-PEG4-C2-NHS ester to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). b. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching the Reaction: a. Add quenching buffer to a final concentration of 50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
- Purification: a. Remove excess, unreacted **Boc-PEG4-C2-NHS** ester and byproducts by size-exclusion chromatography using an appropriate SEC column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.



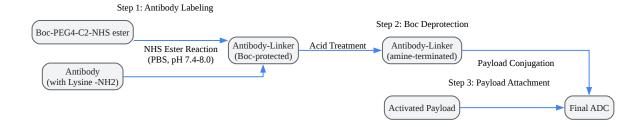
 Characterization: a. Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by Boc-quantification assay after acid hydrolysis. b. The resulting Bocprotected antibody-PEG conjugate is now ready for deprotection and subsequent conjugation of a payload.

Visualizations



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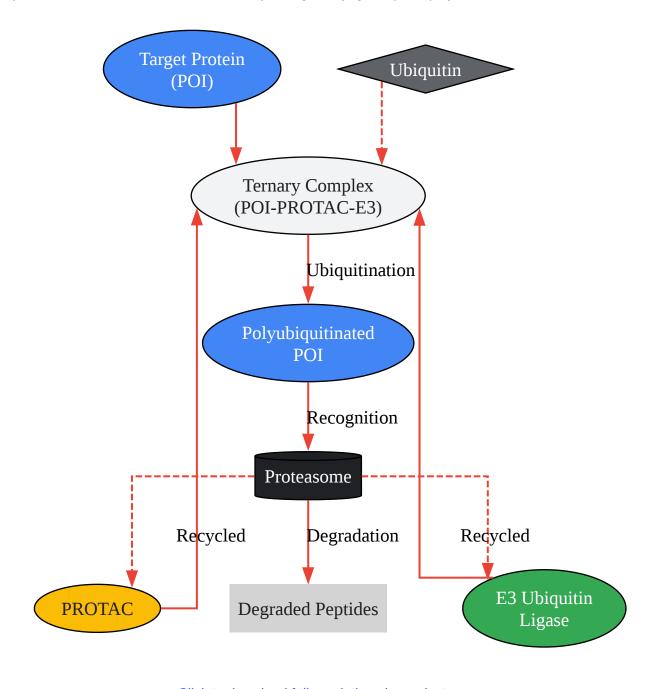
Caption: Workflow for the synthesis of a PROTAC molecule.





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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.



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Caption: Mechanism of action of a PROTAC.



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